molecular formula C20H26O3 B14802774 (13S)-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one

(13S)-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one

Cat. No.: B14802774
M. Wt: 314.4 g/mol
InChI Key: XUOQKQRMICQUQC-TVPLGVNVSA-N
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Description

(13S)-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-one is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (13S)-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes cyclization reactions, spiro formation, and functional group modifications. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

(13S)-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule, enabling the synthesis of analogs with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of analogs with different functional groups.

Scientific Research Applications

(13S)-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.

    Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (13S)-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (13S)-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-one include other spirocyclic compounds and derivatives of cyclopenta[a]phenanthrene. Examples include lamellarins, which possess a fused pyrrolocoumarin skeleton and exhibit various biological activities .

Uniqueness

The uniqueness of (13S)-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2’-1,3-dioxolane]-17-one lies in its specific spiro structure and the potential for diverse chemical modifications. This makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

IUPAC Name

(13S)-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one

InChI

InChI=1S/C20H26O3/c1-19-8-6-15-14-7-9-20(22-10-11-23-20)12-13(14)2-3-16(15)17(19)4-5-18(19)21/h6,16-17H,2-5,7-12H2,1H3/t16?,17?,19-/m0/s1

InChI Key

XUOQKQRMICQUQC-TVPLGVNVSA-N

Isomeric SMILES

C[C@]12CC=C3C(C1CCC2=O)CCC4=C3CCC5(C4)OCCO5

Canonical SMILES

CC12CC=C3C(C1CCC2=O)CCC4=C3CCC5(C4)OCCO5

Origin of Product

United States

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